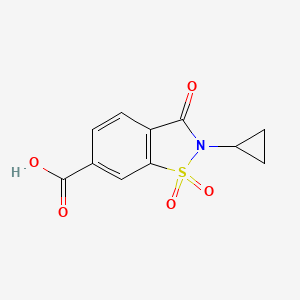

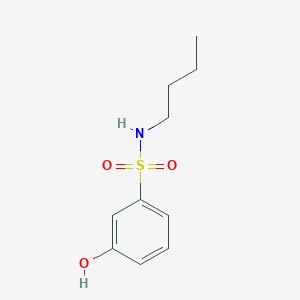

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Overview

Description

“5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, oxadiazole derivatives can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The molecular structure of “this compound” would include an oxadiazole ring attached to an ethyl group at the 3-position and a methyl-aniline group at the 5-position .

Scientific Research Applications

Corrosion Inhibition

- Corrosion Inhibition Properties of Benzimidazole Bearing 1,3,4-Oxadiazoles : A study exploring the corrosion inhibition abilities of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid showed that these compounds, through physicochemical and theoretical studies, effectively form protective layers on the steel surface, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Synthetic Routes and Derivatives

- New Synthetic Routes to 1,2,3-Oxadiazole : Research detailing a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from diazeniumdiolation of benzyl cyanide, creating stable sydnone iminium N-oxides and demonstrating the versatility of oxadiazole derivatives in synthetic chemistry (Bohle & Perepichka, 2009).

Fungicidal Activity

- Fungicidal Activity of 1,3,4-Oxadiazoles : A study on the synthesis and evaluation of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) against Rhizoctonia solani, a major disease-causing agent in rice, demonstrated the potential of these compounds as fungicides (Chen, Li, & Han, 2000).

Antimicrobial and Anticancer Activities

- Biological Evaluation of Carbazole Derivatives : A study on the synthesis, characterization, and biological evaluation of novel 1,3,4-oxadiazol-2-amine derivatives showed significant antibacterial, antifungal, and anticancer activities, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Electroanalytical and Computational Studies

- Corrosion Inhibition by 1,3,4-Oxadiazole Derivative : Another study on the efficacy of a 1,3,4-oxadiazole derivative in corrosion inhibition of mild steel in hydrochloric acid demonstrated high inhibition activity, supported by Langmuir adsorption isotherm, kinetic parameters, and DFT studies, emphasizing the compound's protective capability (Ammal, Prajila, & Joseph, 2017).

Future Directions

Mechanism of Action

The 1,2,4-oxadiazole derivatives can be synthesized via the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . The reaction allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

properties

IUPAC Name |

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-5-4-7(2)9(12)6-8/h4-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSGAUZHNXGSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)

![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)